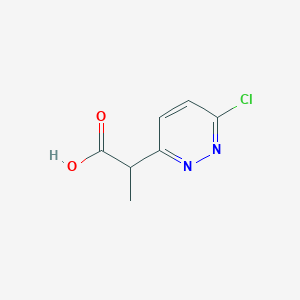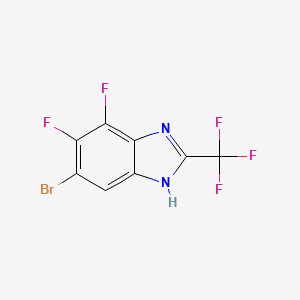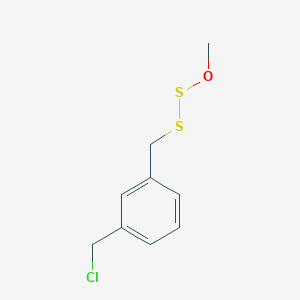
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane is an organic compound featuring a benzyl group substituted with a chloromethyl group and a methoxydisulfane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane typically involves the reaction of 3-(chloromethyl)benzyl chloride with sodium methoxydisulfane under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.
化学反应分析
Types of Reactions
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfane moiety to thiols using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The disulfane moiety may also participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
1-(3-(Bromomethyl)benzyl)-2-methoxydisulfane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(3-(Chloromethyl)benzyl)-2-ethoxydisulfane: Similar structure but with an ethoxydisulfane moiety instead of a methoxydisulfane moiety.
Uniqueness
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloromethyl group and a methoxydisulfane moiety allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C9H11ClOS2 |
|---|---|
分子量 |
234.8 g/mol |
IUPAC 名称 |
1-(chloromethyl)-3-[(methoxydisulfanyl)methyl]benzene |
InChI |
InChI=1S/C9H11ClOS2/c1-11-13-12-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7H2,1H3 |
InChI 键 |
ZYGYYYAIWOWIJN-UHFFFAOYSA-N |
规范 SMILES |
COSSCC1=CC(=CC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


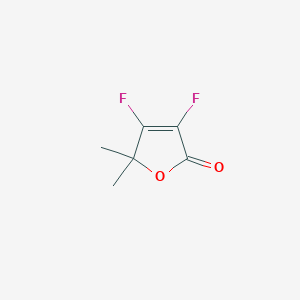
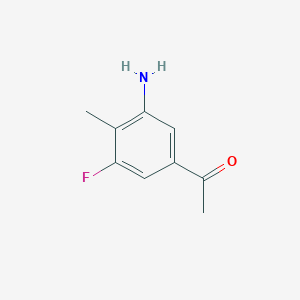
![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
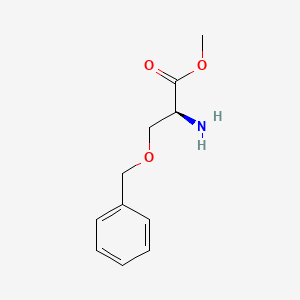
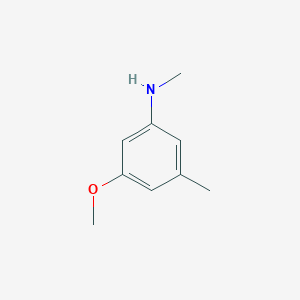
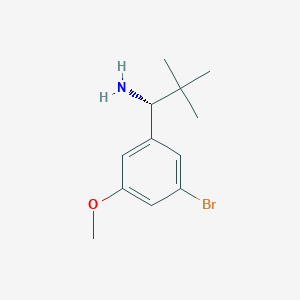
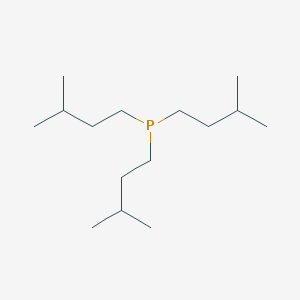
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
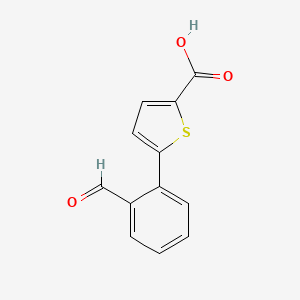
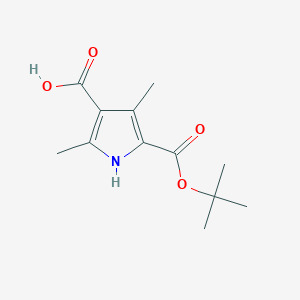
![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

